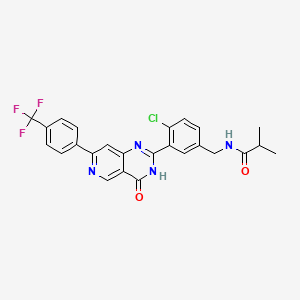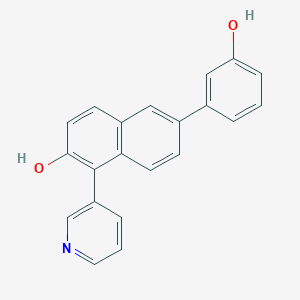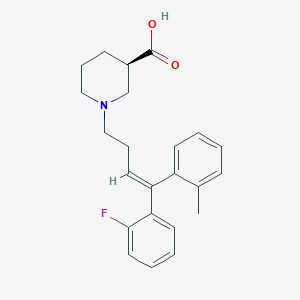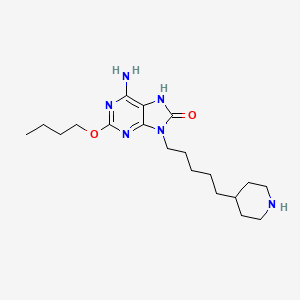
Unii-K399UL8ovb
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GRC-27864 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and specific reaction conditions are proprietary information held by Glenmark Pharmaceuticals. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of GRC-27864 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product. The process would also involve rigorous quality control measures to meet regulatory standards for pharmaceutical compounds .
Analyse Chemischer Reaktionen
Types of Reactions
GRC-27864 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of GRC-27864 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of GRC-27864 depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
GRC-27864 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of microsomal prostaglandin E synthase-1 and its role in various biochemical pathways.
Biology: Investigated for its effects on cellular processes and signaling pathways related to inflammation and pain.
Medicine: Explored as a potential therapeutic agent for managing pain and inflammation in conditions such as osteoarthritis, rheumatoid arthritis, and other inflammatory diseases.
Industry: Potential applications in the development of new pain management therapies and anti-inflammatory drugs
Wirkmechanismus
GRC-27864 exerts its effects by selectively inhibiting microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the production of prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation and pain. By inhibiting mPGES-1, GRC-27864 reduces the production of PGE2, thereby alleviating inflammation and pain. This selective inhibition spares other prostaglandins, such as prostacyclin, which are important for maintaining normal physiological functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Celecoxib: A selective inhibitor of cyclooxygenase-2 (COX-2) used for managing pain and inflammation.
GRC-17536: Another compound developed by Glenmark Pharmaceuticals, which is a TRPA1 antagonist used for pain management.
Uniqueness of GRC-27864
GRC-27864 is unique in its selective inhibition of microsomal prostaglandin E synthase-1, which allows it to reduce inflammation and pain without affecting other prostaglandins. This selective action minimizes potential side effects associated with non-selective inhibitors, making GRC-27864 a promising candidate for the development of new pain management therapies .
Eigenschaften
CAS-Nummer |
1631058-06-4 |
|---|---|
Molekularformel |
C25H20ClF3N4O2 |
Molekulargewicht |
500.9 g/mol |
IUPAC-Name |
N-[[4-chloro-3-[4-oxo-7-[4-(trifluoromethyl)phenyl]-3H-pyrido[4,3-d]pyrimidin-2-yl]phenyl]methyl]-2-methylpropanamide |
InChI |
InChI=1S/C25H20ClF3N4O2/c1-13(2)23(34)31-11-14-3-8-19(26)17(9-14)22-32-21-10-20(30-12-18(21)24(35)33-22)15-4-6-16(7-5-15)25(27,28)29/h3-10,12-13H,11H2,1-2H3,(H,31,34)(H,32,33,35) |
InChI-Schlüssel |
SXZOHBBSSIEDDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)NCC1=CC(=C(C=C1)Cl)C2=NC3=CC(=NC=C3C(=O)N2)C4=CC=C(C=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-chloro-2-[(Z)-hydroxyiminomethyl]-4-(4-hydroxyphenyl)phenol](/img/structure/B10780181.png)
![(8S)-N-[(3-fluorophenyl)methyl]-N-methylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine](/img/structure/B10780184.png)
![methyl 6-[4-[(3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carbonylamino)methyl]piperidin-1-yl]hexanoate](/img/structure/B10780186.png)

![[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-[hydroxy(methyl)carbamoyl]-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl] acetate](/img/structure/B10780201.png)
![4-amino-6-[[(1S)-1-(6-fluoro-4-methylsulfonyl-3-phenylquinolin-2-yl)ethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B10780207.png)


![2-[(1S)-5-chloro-1'-[(3S,4R)-4-(2,4-difluorophenyl)-1-(oxan-4-yl)pyrrolidine-3-carbonyl]-6-methylspiro[1H-2-benzofuran-3,4'-piperidine]-1-yl]-2-methylpropanenitrile](/img/structure/B10780226.png)
![(2S)-2-amino-3-[[(2R)-2-fluoro-3-[3-(2-undecoxyphenyl)propanoyloxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B10780233.png)

![methyl 2-[2-(1-benzyl-1H-imidazol-2-yl)ethyl]-3-chloro-4,6-dihydroxybenzoate](/img/structure/B10780253.png)
![2-[4-[4-[7-(3-Morpholin-4-ylpropyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-2-yl]phenyl]piperazin-1-yl]ethanol](/img/structure/B10780267.png)